Cas no 64193-72-2 (Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-)

Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]- structure
64193-72-2 structure
Product Name:Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-
CAS No:64193-72-2
MF:C17H20N4O2
MW:312.366303443909
CID:424767
PubChem ID:71380323
Update Time:2025-04-19

Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-
    • N,N-diethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline
    • DTXSID40802843
    • N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline
    • 64193-72-2
    • Inchi: 1S/C17H20N4O2/c1-4-20(5-2)15-8-6-14(7-9-15)18-19-17-11-10-16(21(22)23)12-13(17)3/h6-12H,4-5H2,1-3H3/b19-18+
    • InChI Key: JLJDNCQJRHSTOS-VHEBQXMUSA-N
    • SMILES: [O-][N+](C1C=CC(=C(C)C=1)/N=N/C1C=CC(=CC=1)N(CC)CC)=O

Computed Properties

  • Exact Mass: 312.1588
  • Monoisotopic Mass: 312.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 73.8Ų

Experimental Properties

  • PSA: 71.1
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